molecular formula C11H14BrN B568923 (1R,3S)-3-(4-Bromophenyl)cyclopentanamine CAS No. 1390706-66-7

(1R,3S)-3-(4-Bromophenyl)cyclopentanamine

Cat. No.: B568923
CAS No.: 1390706-66-7
M. Wt: 240.144
InChI Key: RZPPTYZARIWQCK-GXSJLCMTSA-N
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Description

(1R,3S)-3-(4-Bromophenyl)cyclopentanamine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Oxidized derivatives of the cyclopentane ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

(1R,3S)-3-(4-Bromophenyl)cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

  • **Industry

Properties

IUPAC Name

(1R,3S)-3-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPPTYZARIWQCK-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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